molecular formula C20H21N3O2S B2567807 2-(4-isopropylphenyl)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 923480-41-5

2-(4-isopropylphenyl)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2567807
CAS No.: 923480-41-5
M. Wt: 367.47
InChI Key: SJBKOXBLGRXVKD-UHFFFAOYSA-N
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Description

2-(4-isopropylphenyl)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)acetamide is a complex organic compound that belongs to the class of oxadiazole derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Scientific Research Applications

2-(4-isopropylphenyl)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its unique structure allows it to interact with various biological targets.

    Biological Studies: It is used in studies to understand the mechanisms of action of oxadiazole derivatives and their interactions with enzymes and receptors.

    Pharmaceutical Research: The compound is explored as a lead compound for the development of new drugs with improved efficacy and reduced side effects.

    Industrial Applications: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-isopropylphenyl)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves a multi-step process:

    Formation of the Oxadiazole Ring: The initial step involves the cyclization of a suitable hydrazide with a carboxylic acid derivative to form the 1,3,4-oxadiazole ring. This reaction is usually carried out under acidic or basic conditions, often using reagents such as phosphorus oxychloride or thionyl chloride.

    Thioether Formation: The next step involves the introduction of the phenylthio group. This is typically achieved through a nucleophilic substitution reaction where a thiol reacts with a suitable halide or sulfonate ester.

    Acetamide Formation: The final step involves the coupling of the oxadiazole derivative with 4-isopropylphenylacetic acid or its derivatives under amide bond-forming conditions. Common reagents for this step include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-isopropylphenyl)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenylthio group or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, sulfonate esters, nucleophiles like thiols or amines.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Substituted oxadiazole derivatives.

Mechanism of Action

The mechanism of action of 2-(4-isopropylphenyl)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and the phenylthio group are key structural features that enable the compound to bind to these targets and modulate their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-isopropylphenyl)-N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)acetamide
  • 2-(4-isopropylphenyl)-N-(5-((ethylthio)methyl)-1,3,4-oxadiazol-2-yl)acetamide
  • 2-(4-isopropylphenyl)-N-(5-((butylthio)methyl)-1,3,4-oxadiazol-2-yl)acetamide

Uniqueness

2-(4-isopropylphenyl)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)acetamide is unique due to the presence of the phenylthio group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable candidate for drug development and other scientific research applications.

Properties

IUPAC Name

N-[5-(phenylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]-2-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-14(2)16-10-8-15(9-11-16)12-18(24)21-20-23-22-19(25-20)13-26-17-6-4-3-5-7-17/h3-11,14H,12-13H2,1-2H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJBKOXBLGRXVKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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